Nicotine hydrogen tartrate Nicotine hydrogen tartrate Potent nicotinic acetylcholine receptor (nAChR) agonist. Stimulates autonomic ganglia and skeletal muscle neuromuscular junctions. Reduces beta-amyloidosis in a mouse model of Alzheimer's disease. (Ki values are 16.1 (α4β2), 2110 (α7), 520 (α3β4), 270 (α6/α4β4) and 2090 nM (α1β1γδ)).
(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Brand Name: Vulcanchem
CAS No.: 65-31-6
VCID: VC20746716
InChI: InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES: CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol

Nicotine hydrogen tartrate

CAS No.: 65-31-6

Cat. No.: VC20746716

Molecular Formula: C14H20N2O6

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Nicotine hydrogen tartrate - 65-31-6

Specification

Description Potent nicotinic acetylcholine receptor (nAChR) agonist. Stimulates autonomic ganglia and skeletal muscle neuromuscular junctions. Reduces beta-amyloidosis in a mouse model of Alzheimer's disease. (Ki values are 16.1 (α4β2), 2110 (α7), 520 (α3β4), 270 (α6/α4β4) and 2090 nM (α1β1γδ)).
(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
CAS No. 65-31-6
Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine
Standard InChI InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key QLDPCHZQQIASHX-UHFFFAOYSA-N
Isomeric SMILES CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Appearance Assay:≥95%A crystalline solid
Colorform White plates
Melting Point 89 °C
90 °C

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